molecular formula C7H16N2 B1328967 (R)-1-Methyl-3-aminomethyl-piperidine CAS No. 1217627-70-7

(R)-1-Methyl-3-aminomethyl-piperidine

Cat. No. B1328967
CAS RN: 1217627-70-7
M. Wt: 128.22 g/mol
InChI Key: KEDTYNCWGSIWBK-SSDOTTSWSA-N
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Description

“®-1-Methyl-3-aminomethyl-piperidine” is a chemical compound with the molecular formula C7H16N2 . It’s also known as MAP or 1-Methyl-3-amino-1-piperidinyl.

Physical and Chemical Properties The molecular weight of this compound is 128.22 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : The dihydrochloride salts of 2-(aminomethyl)piperidine, which include compounds similar to (R)-1-Methyl-3-aminomethyl-piperidine, have been synthesized from lysine. This process involves the formation of aziridinium and ring opening for piperidinium ring formation, providing a practical approach for pharmaceutical research (Deniau et al., 2008).

  • Role in Medicinal Chemistry : Piperidine derivatives play a significant role in the development of new anticonvulsant drugs. The impact of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions in crystals of piperidine derivatives has been explored (Żesławska et al., 2020).

Pharmaceutical Research Applications

  • CGRP Receptor Antagonists : Piperidine-based compounds have been developed as potent antagonists for calcitonin gene-related peptide (CGRP) receptors, with implications in treating migraines and other conditions. An enantioselective synthesis process for such compounds has been demonstrated (Cann et al., 2012).

  • Antidepressant Potential : Novel derivatives of piperidine have been studied for their potential as selective and potent agonists at 5-HT1A receptors, showing significant antidepressant potential in rats (Vacher et al., 1999).

  • Dipeptidyl Peptidase IV Inhibitors : Piperidine structures containing (R)-3-amino-3-methyl piperidine have shown moderate inhibitory activity for dipeptidyl peptidase IV, an enzyme linked to diabetes, with a good pharmacokinetics profile (Nishio et al., 2010).

Advanced Chemical Applications

  • Conformational Analysis : Research into the synthesis and conformational analysis of piperidine analogs has been conducted to understand their molecular structures better and implications in drug development (Kim et al., 2007).

  • Asymmetric Synthesis : The diastereoselective synthesis of 2,4,5-trisubstituted piperidines from enantiopure β-amino esters demonstrates the importance of piperidine derivatives in asymmetric synthesis processes (Ma & Sun, 1999).

  • Ligands for Metal Complexes : Piperidine compounds, such as 1-methyl-3-(mercaptomethyl)piperidine, have been used as ligands for various transition metal complexes, highlighting their utility in inorganic chemistry (Barrera et al., 1985).

properties

IUPAC Name

[(3R)-1-methylpiperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDTYNCWGSIWBK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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